![molecular formula C12H10N2O4S B6391806 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid CAS No. 1261891-44-4](/img/structure/B6391806.png)
2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid
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Overview
Description
2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid is a complex organic compound that features a thiophene ring substituted with a methoxycarbonyl group and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .
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Step 1: Synthesis of the Thiophene Derivative
Reagents: 3-bromothiophene, methoxycarbonyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
Reaction: 3-bromothiophene reacts with methoxycarbonyl chloride to form 5-(methoxycarbonyl)thiophene.
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Step 2: Suzuki–Miyaura Coupling
Reagents: 5-(methoxycarbonyl)thiophene, 2-amino-5-borononicotinic acid, palladium catalyst
Conditions: Base (e.g., potassium carbonate), solvent (e.g., ethanol), elevated temperature
Reaction: The thiophene derivative undergoes coupling with 2-amino-5-borononicotinic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and isonicotinic acid moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid Derivatives: Compounds such as isoniazid and ethionamide, which are used as anti-tuberculosis agents.
Thiophene Derivatives: Compounds such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid is unique due to the combination of the thiophene ring and isonicotinic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-5-(5-methoxycarbonylthiophen-3-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-18-12(17)9-2-6(5-19-9)8-4-14-10(13)3-7(8)11(15)16/h2-5H,1H3,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVRVXQSAQQZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687907 |
Source
|
Record name | 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-44-4 |
Source
|
Record name | 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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